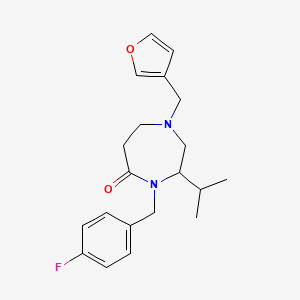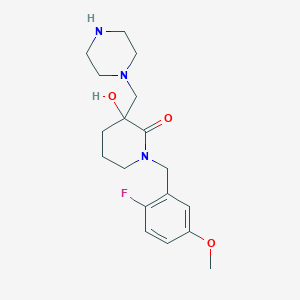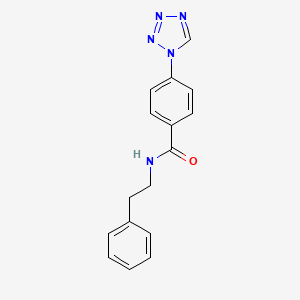![molecular formula C19H22N2O2 B5304899 3-{[1-(4-pyridinylmethyl)-4-piperidinyl]methyl}benzoic acid](/img/structure/B5304899.png)
3-{[1-(4-pyridinylmethyl)-4-piperidinyl]methyl}benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-{[1-(4-pyridinylmethyl)-4-piperidinyl]methyl}benzoic acid, also known as MP-10, is a synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases.
作用機序
The mechanism of action of 3-{[1-(4-pyridinylmethyl)-4-piperidinyl]methyl}benzoic acid involves the modulation of various signaling pathways, including the PI3K/Akt pathway, the MAPK pathway, and the NF-κB pathway. 3-{[1-(4-pyridinylmethyl)-4-piperidinyl]methyl}benzoic acid has been shown to inhibit the activity of these pathways, leading to the inhibition of cell proliferation, the induction of apoptosis, and the reduction of inflammation.
Biochemical and Physiological Effects:
3-{[1-(4-pyridinylmethyl)-4-piperidinyl]methyl}benzoic acid has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, the reduction of inflammation, the protection of neurons from oxidative stress, and the increase of neurotransmitter levels in the brain. These effects are mediated by the modulation of various signaling pathways, as discussed above.
実験室実験の利点と制限
One of the advantages of 3-{[1-(4-pyridinylmethyl)-4-piperidinyl]methyl}benzoic acid is its high purity and high yield, which makes it suitable for various lab experiments. However, one of the limitations of 3-{[1-(4-pyridinylmethyl)-4-piperidinyl]methyl}benzoic acid is its low solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetics.
将来の方向性
There are several future directions for the study of 3-{[1-(4-pyridinylmethyl)-4-piperidinyl]methyl}benzoic acid. One of the directions is the optimization of its pharmacokinetics and bioavailability, which may improve its therapeutic efficacy. Another direction is the identification of its molecular targets, which may provide insights into its mechanism of action. Additionally, the development of 3-{[1-(4-pyridinylmethyl)-4-piperidinyl]methyl}benzoic acid derivatives with improved pharmacological properties may lead to the discovery of novel therapeutic agents for various diseases.
Conclusion:
In conclusion, 3-{[1-(4-pyridinylmethyl)-4-piperidinyl]methyl}benzoic acid is a synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases. Its synthesis method has been optimized to yield high purity and high yield. 3-{[1-(4-pyridinylmethyl)-4-piperidinyl]methyl}benzoic acid has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, the reduction of inflammation, the protection of neurons from oxidative stress, and the increase of neurotransmitter levels in the brain. Its mechanism of action involves the modulation of various signaling pathways. 3-{[1-(4-pyridinylmethyl)-4-piperidinyl]methyl}benzoic acid has several advantages and limitations for lab experiments, and there are several future directions for its study.
合成法
The synthesis of 3-{[1-(4-pyridinylmethyl)-4-piperidinyl]methyl}benzoic acid involves the reaction of 4-pyridinecarboxaldehyde with 4-piperidinylmethylamine, followed by the addition of benzoic acid. The final product is obtained after several purification steps, including recrystallization and column chromatography. This method has been optimized to yield high purity and high yield of 3-{[1-(4-pyridinylmethyl)-4-piperidinyl]methyl}benzoic acid.
科学的研究の応用
3-{[1-(4-pyridinylmethyl)-4-piperidinyl]methyl}benzoic acid has been studied for its therapeutic potential in various diseases, including cancer, Alzheimer's disease, Parkinson's disease, and depression. In cancer, 3-{[1-(4-pyridinylmethyl)-4-piperidinyl]methyl}benzoic acid has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In Alzheimer's disease and Parkinson's disease, 3-{[1-(4-pyridinylmethyl)-4-piperidinyl]methyl}benzoic acid has been shown to protect neurons from oxidative stress and reduce inflammation. In depression, 3-{[1-(4-pyridinylmethyl)-4-piperidinyl]methyl}benzoic acid has been shown to increase the levels of serotonin and norepinephrine in the brain, leading to an antidepressant effect.
特性
IUPAC Name |
3-[[1-(pyridin-4-ylmethyl)piperidin-4-yl]methyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2/c22-19(23)18-3-1-2-17(13-18)12-15-6-10-21(11-7-15)14-16-4-8-20-9-5-16/h1-5,8-9,13,15H,6-7,10-12,14H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSESKEDCMRYWTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC(=CC=C2)C(=O)O)CC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[1-(4-Pyridinylmethyl)-4-piperidinyl]methyl}benzoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[2-(2-bromo-5-methoxyphenyl)vinyl]-8-quinolinol](/img/structure/B5304827.png)
![2-chloro-N-[1-(3-methoxyphenyl)ethyl]benzamide](/img/structure/B5304835.png)

![2-phenyl-N-[2-(1,3-thiazol-4-yl)ethyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5304853.png)
![N-1,3-benzothiazol-2-yl-2-{[4-methyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5304868.png)
![1-[(3,5-dimethylisoxazol-4-yl)carbonyl]-4-[(2-methylpyridin-3-yl)oxy]piperidine-4-carboxylic acid](/img/structure/B5304880.png)
![ethyl 1-[2-(3-methylphenoxy)ethyl]-3-piperidinecarboxylate hydrochloride](/img/structure/B5304890.png)
![1-acetyl-2-(4-methoxyphenyl)-3-[(4-methylphenyl)sulfonyl]imidazolidine](/img/structure/B5304895.png)

![2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-(1-naphthyl)acrylonitrile](/img/structure/B5304916.png)
![3-(3-chlorophenyl)-5-{4-[(5-nitro-2-pyridinyl)oxy]benzylidene}-2,4-imidazolidinedione](/img/structure/B5304917.png)
![N-[5-(3-phenoxypropyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide](/img/structure/B5304922.png)
![N-(5-bromo-2-pyridinyl)-2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5304929.png)
